molecular formula C10H22N2O3S B2689636 1-(2-Methoxyethyl)-3-(2-methoxy-4-methylsulfanylbutyl)urea CAS No. 2379975-28-5

1-(2-Methoxyethyl)-3-(2-methoxy-4-methylsulfanylbutyl)urea

Cat. No. B2689636
CAS RN: 2379975-28-5
M. Wt: 250.36
InChI Key: ICSUBYJSQHFETD-UHFFFAOYSA-N
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Description

1-(2-Methoxyethyl)-3-(2-methoxy-4-methylsulfanylbutyl)urea, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis and is activated in response to cellular stress, such as low energy levels or hypoxia. A-769662 has been shown to have potential therapeutic applications in the treatment of metabolic disorders, such as diabetes, obesity, and cancer.

Mechanism Of Action

1-(2-Methoxyethyl)-3-(2-methoxy-4-methylsulfanylbutyl)urea activates AMPK by binding to the γ subunit of the AMPK complex. This leads to conformational changes in the complex, resulting in increased phosphorylation of AMPK substrates and activation of downstream signaling pathways. 1-(2-Methoxyethyl)-3-(2-methoxy-4-methylsulfanylbutyl)urea has been shown to activate AMPK in a dose-dependent manner and is selective for the AMPK complex.
Biochemical and Physiological Effects:
1-(2-Methoxyethyl)-3-(2-methoxy-4-methylsulfanylbutyl)urea has been shown to have various biochemical and physiological effects. It can improve glucose uptake in skeletal muscle cells, increase insulin sensitivity, and reduce blood glucose levels in animal models of diabetes. 1-(2-Methoxyethyl)-3-(2-methoxy-4-methylsulfanylbutyl)urea has also been shown to have anti-tumor effects in various cancer cell lines by inducing cell cycle arrest and apoptosis.

Advantages And Limitations For Lab Experiments

1-(2-Methoxyethyl)-3-(2-methoxy-4-methylsulfanylbutyl)urea has several advantages for lab experiments. It is a small molecule activator of AMPK, which makes it easy to use in cell culture and animal studies. It is also selective for the AMPK complex and does not activate other kinases. However, 1-(2-Methoxyethyl)-3-(2-methoxy-4-methylsulfanylbutyl)urea has limitations as well. It has poor solubility in water, which can make it difficult to use in certain experiments. It also has a short half-life in vivo, which can limit its effectiveness as a therapeutic agent.

Future Directions

There are several future directions for research on 1-(2-Methoxyethyl)-3-(2-methoxy-4-methylsulfanylbutyl)urea. One area of interest is the development of more potent and selective AMPK activators. Another area of interest is the use of 1-(2-Methoxyethyl)-3-(2-methoxy-4-methylsulfanylbutyl)urea in combination with other drugs for the treatment of metabolic disorders and cancer. Additionally, further studies are needed to elucidate the mechanisms of action of 1-(2-Methoxyethyl)-3-(2-methoxy-4-methylsulfanylbutyl)urea and its effects on various signaling pathways.

Synthesis Methods

1-(2-Methoxyethyl)-3-(2-methoxy-4-methylsulfanylbutyl)urea can be synthesized through a multistep process involving the reaction of various reagents. The first step involves the reaction of 2-methoxyethanol with 2-methoxy-4-methylthiobutylamine to form the intermediate 1-(2-methoxyethyl)-3-(2-methoxy-4-methylsulfanylbutyl)urea. The intermediate is then purified and reacted with various reagents to form the final product, 1-(2-Methoxyethyl)-3-(2-methoxy-4-methylsulfanylbutyl)urea.

Scientific Research Applications

1-(2-Methoxyethyl)-3-(2-methoxy-4-methylsulfanylbutyl)urea has been extensively studied for its potential therapeutic applications in the treatment of metabolic disorders. Studies have shown that 1-(2-Methoxyethyl)-3-(2-methoxy-4-methylsulfanylbutyl)urea can activate AMPK and improve glucose uptake in skeletal muscle cells. It has also been shown to improve insulin sensitivity and reduce blood glucose levels in animal models of diabetes. 1-(2-Methoxyethyl)-3-(2-methoxy-4-methylsulfanylbutyl)urea has also been shown to have anti-tumor effects in various cancer cell lines.

properties

IUPAC Name

1-(2-methoxyethyl)-3-(2-methoxy-4-methylsulfanylbutyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2O3S/c1-14-6-5-11-10(13)12-8-9(15-2)4-7-16-3/h9H,4-8H2,1-3H3,(H2,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICSUBYJSQHFETD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)NCC(CCSC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-Methoxy-4-(methylsulfanyl)butyl]-3-(2-methoxyethyl)urea

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